molecular formula C10H15N3 B13575569 1-Methyl-2-(4-pyridyl)piperazine

1-Methyl-2-(4-pyridyl)piperazine

Katalognummer: B13575569
Molekulargewicht: 177.25 g/mol
InChI-Schlüssel: RTOSTZSUVOVERG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Eigenschaften

Molekularformel

C10H15N3

Molekulargewicht

177.25 g/mol

IUPAC-Name

1-methyl-2-pyridin-4-ylpiperazine

InChI

InChI=1S/C10H15N3/c1-13-7-6-12-8-10(13)9-2-4-11-5-3-9/h2-5,10,12H,6-8H2,1H3

InChI-Schlüssel

RTOSTZSUVOVERG-UHFFFAOYSA-N

Kanonische SMILES

CN1CCNCC1C2=CC=NC=C2

Herkunft des Produkts

United States

Beschreibung

1-Methyl-2-(4-pyridyl)piperazine is a heterocyclic compound featuring a piperazine core substituted with a methyl group at the 1-position and a 4-pyridyl moiety at the 2-position. This structure confers unique physicochemical and biological properties, making it a scaffold of interest in medicinal chemistry and materials science. Its applications span drug design, enzyme inhibition, and analytical chemistry, particularly in enhancing peptide derivatization efficiency .

Vorbereitungsmethoden

Preparation Methods of 1-Methyl-2-(4-pyridyl)piperazine

General Synthetic Strategy

The core synthetic approach to this compound involves the reaction of piperazine or its derivatives with halogenated pyridine compounds, typically 4-halopyridine derivatives, under conditions favoring nucleophilic substitution at the pyridine ring.

  • The piperazine nitrogen acts as a nucleophile attacking the electrophilic carbon bonded to the halogen on the pyridine ring.
  • Methylation at the piperazine nitrogen (N-1 position) can be achieved either before or after the coupling with the pyridyl moiety.

Specific Synthetic Routes

Reaction of 4-Bromopyridine with N-Methylpiperazine

A typical method involves:

  • Reacting 4-bromopyridine with N-methylpiperazine in the presence of a base such as sodium carbonate.
  • The reaction is carried out in a polar solvent like 2-butanol or Pentasol (a solvent mixture), often under reflux conditions.
  • Water formed during the reaction is removed continuously to drive the reaction forward.
  • Purification is achieved by fractional crystallization or distillation under reduced pressure.

Example procedure:

Reagents Quantity (parts) Conditions Outcome
Sodium carbonate 87 Stirred and heated at reflux Base to neutralize HBr formed
4-Bromopyridine 129 Reflux 6.5 hours, 125–135 °C Electrophile for substitution
Anhydrous N-methylpiperazine 140 Removal of water during reaction Nucleophile
Pentasol (solvent) 240 Reflux with stirring Solvent medium
  • After reaction completion, the mixture is filtered, solvent and unreacted reagents are removed by distillation.
  • The product is isolated as a crystalline solid after purification steps.

This method is adapted from the preparation of related 1-(2-pyridyl)piperazine compounds and can be modified for 4-pyridyl substitution by using 4-bromopyridine.

Methylation of 1-(4-pyridyl)piperazine

If the initial coupling is done with piperazine (without methylation), methylation at the nitrogen can be achieved by:

  • Reacting 1-(4-pyridyl)piperazine with methylating agents such as bromoethane or methyl iodide.
  • The reaction is performed in a polar solvent like butanol with potassium carbonate as a base.
  • Reflux is maintained for several hours (e.g., 4 hours).
  • The product is purified by column chromatography or recrystallization.

Example data:

Reagents Quantity (mmol) Solvent Conditions Yield (%) Physical State
1-(4-pyridyl)piperazine 15 Butanol Reflux 4 hours 70 White solid
Bromoethane 15
Potassium carbonate 19

This method was demonstrated in the synthesis of related piperazine derivatives and is applicable to this compound preparation.

Alternative Synthetic Approaches

  • Direct synthesis by reacting 4-chloropyridine or 4-bromopyridine with piperazine derivatives in autoclave conditions at elevated temperatures and pressures (e.g., 180 °C, 180 psi) has been reported.
  • Use of sodium carbonate as a base to neutralize the acid formed during substitution.
  • Post-reaction acidification and neutralization steps to isolate the free base.
  • Distillation under vacuum to purify the final compound.

Comparative Data Table of Preparation Conditions

Method Starting Materials Solvent Base Temperature Time Yield (%) Notes
N-Methylpiperazine + 4-Bromopyridine N-Methylpiperazine, 4-bromopyridine Pentasol, 2-Butanol Sodium carbonate 125–135 °C reflux 6.5 hours ~70 Water removal critical, fractional crystallization used
Piperazine + 4-Bromopyridine + Methylation Piperazine, 4-bromopyridine, bromoethane Butanol Potassium carbonate Reflux 4 hours 70 Methylation post-substitution
Piperazine + 4-Bromopyridine (autoclave) Piperazine, 4-bromopyridine 2-Butanol Sodium carbonate 180 °C, 180 psi 6 hours Not specified High-pressure method, acid-base workup

Analytical and Purification Notes

  • The reaction progress is typically monitored by thin-layer chromatography (TLC).
  • Purification involves filtration, solvent removal by distillation, and sometimes column chromatography.
  • Final product characterization includes melting point determination, IR spectroscopy (noting characteristic N-H and aromatic C=C stretches), and NMR spectroscopy for structural confirmation.
  • The use of anhydrous conditions and controlled temperature is critical to prevent side reactions and decomposition.

Summary of Research Findings

  • The nucleophilic substitution of halopyridines with piperazine derivatives is a reliable route to synthesize this compound.
  • Base choice (sodium carbonate or potassium carbonate) and solvent (butanol, Pentasol) significantly influence reaction efficiency.
  • Elevated temperatures and sometimes pressure (autoclave conditions) accelerate the reaction.
  • Methylation can be performed either before or after the coupling reaction, with post-coupling methylation offering flexibility.
  • Purification by fractional crystallization or chromatographic methods yields high-purity products suitable for further applications.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methyl-2-(4-pyridyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or halides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives.

Wissenschaftliche Forschungsanwendungen

1-Methyl-2-(4-pyridyl)piperazine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Methyl-2-(4-pyridyl)piperazine involves its interaction with various molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The specific pathways involved depend on the context of its use, such as its role in medicinal chemistry or biological studies .

Vergleich Mit ähnlichen Verbindungen

Key Comparisons :

  • Substitution Position: 4-Pyridyl vs. 2-/3-Pyridyl: Derivatives with 4-pyridyl groups (e.g., 1-Methyl-2-(4-pyridyl)piperazine) exhibit distinct solubility and ionization profiles compared to 2-pyridyl (LH1) or 3-pyridyl (LH2) analogs. For instance, 4-pyridyl derivatives show higher aqueous solubility (e.g., 60–80 μM) when linked via methylene or ethylene spacers, whereas direct attachment to aromatic cores reduces solubility (<20 μM) . N-Methylation: The 1-methyl group in this compound enhances metabolic stability compared to non-methylated analogs like 1-(4-pyridyl)piperazine (LH3), which are prone to oxidative dealkylation .

Table 1: Solubility and pKa of Selected Piperazine Derivatives

Compound Substituents Solubility (μM) pKa (Piperazine N)
This compound 1-Me, 2-(4-pyridyl) 60–80* ~6.0–7.0*
8a (N-Phenylpiperazinyl) Direct attachment to quinolone <20 ≤3.8
8b (N-Benzylpiperazinyl) Benzyl spacer 60–80 ~5.0
LH3 (1-(4-pyridyl)piperazine) Unmethylated 4-pyridyl 40–60† ~7.5†

*Data from ; †Estimated from structural analogs in .

Enzyme Inhibition :

  • PARP-1 Selectivity: Piperazine-substituted naphthoquinones with 4-pyridyl groups demonstrate enhanced PARP-1 specificity compared to derivatives with bulkier substituents (e.g., phenylpiperazines). This is attributed to optimized π-π stacking and hydrogen bonding with the enzyme’s catalytic domain .
  • mGlu1 NAM Activity: In contrast, 4-pyridyl analogs (e.g., compound 38) show weak mGlu1 antagonism compared to 3-pyridyl (compound 36) or 2-cyanophenyl derivatives (compound 46), indicating steric and electronic preferences at the receptor site .

Antitumor and Anti-inflammatory Activity :

  • Chalcone derivatives with piperazine moieties (e.g., compound 8 and 9) exhibit potent antitumor (IC50 < 10 μM) and anti-inflammatory activity (NO inhibition >70%), outperforming triazole or imidazole-substituted analogs .

Metabolic Stability and Degradation Pathways

  • Metabolic Hotspots: The piperazine ring in this compound is less susceptible to oxidation than non-methylated analogs (e.g., TFMPP or mCPP), which undergo rapid N-dealkylation or hydroxylation in the presence of MnO2 or cytochrome P450 enzymes .
  • ClogD and Clearance : Methylation and pyridyl substitution lower ClogD values (e.g., −0.5 to 1.5), reducing hepatic clearance compared to lipophilic derivatives like 1-(1-naphthyl)piperazine .

Biologische Aktivität

1-Methyl-2-(4-pyridyl)piperazine (MPP) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of MPP, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound acts primarily through interactions with various neurotransmitter receptors and enzymes. Its biological activity is largely attributed to its structural similarity to piperazine derivatives, which have been shown to modulate neurotransmission and exhibit antitumor properties.

Key Mechanisms:

  • Dopamine Receptor Modulation: MPP has been studied for its effects on dopamine receptors, which play a crucial role in mood regulation and motor control.
  • Cholinesterase Inhibition: Some studies indicate that MPP may inhibit cholinesterase activity, potentially impacting cognitive functions and neurodegenerative processes .
  • Anticancer Activity: Research has demonstrated that MPP derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .

Biological Activities

The biological activities of MPP can be categorized into several key areas:

1. Anticancer Activity

Research has shown that MPP and its derivatives possess significant anticancer properties. For instance, a study on novel benzimidazole derivatives containing the piperazine moiety demonstrated promising anticancer activity against A549 lung adenocarcinoma cells . The selectivity of these compounds against normal cells was also evaluated, indicating a favorable therapeutic index.

2. Antimicrobial Properties

MPP has been investigated for its antimicrobial activities. It was found to exhibit moderate antibacterial effects against strains such as N. meningitidis and H. influenzae, suggesting its potential in treating bacterial infections .

3. Neuroprotective Effects

Given its interaction with neurotransmitter systems, MPP is being explored for neuroprotective effects. Its ability to modulate dopamine levels makes it a candidate for further research in neurodegenerative diseases such as Parkinson's disease .

Case Study 1: Anticancer Efficacy

A recent study synthesized novel compounds based on MPP and evaluated their efficacy against various cancer cell lines. The results indicated that certain derivatives had IC50 values in the low micromolar range, demonstrating potent anticancer activity while sparing normal cells .

Case Study 2: Cholinesterase Inhibition

In another investigation, MPP's effect on cholinesterase activity was assessed using in vitro assays. The findings revealed that MPP significantly inhibited cholinesterase activity, which could have implications for Alzheimer's disease treatment .

Comparative Analysis

To contextualize the biological activity of MPP, a comparison with structurally similar compounds is useful:

Compound NameAnticancer ActivityCholinesterase InhibitionAntibacterial Activity
This compoundModerateYesModerate
1-(2-Pyridyl)piperazineLowNoHigh
1-(4-Pyrimidinyl)piperazineHighYesModerate

Q & A

Q. How do nitrogen substituents alter pharmacokinetic properties like solubility and bioavailability?

  • Methodological Answer : LogP measurements (shake-flask method) and parallel artificial membrane permeability assays (PAMPA) assess lipophilicity and absorption. Methyl groups enhance solubility (via reduced logP), while bulky substituents decrease BBB penetration, validated by in situ perfusion models .

Notes

  • Advanced questions emphasize mechanistic and computational rigor.
  • Basic questions focus on synthesis, characterization, and foundational biology.
  • Contradictions in data (e.g., activity vs. toxicity) addressed via multi-method validation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.